1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Regioisomer discrimination Chemical identity verification Structure-activity relationship

1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS 1856057-74-3) is a bis-pyrazole methanamine derivative supplied predominantly as the hydrochloride salt (C11H18ClN5, MW 255.75 g/mol). The compound belongs to the (1H-pyrazol-4-yl)methanamine class, a scaffold that has been evaluated for PI3Kγ enzyme inhibition, where structural modifications have demonstrated the capacity to shift inhibitory potential from 36% to 73%.

Molecular Formula C11H18ClN5
Molecular Weight 255.75 g/mol
Cat. No. B12232325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Molecular FormulaC11H18ClN5
Molecular Weight255.75 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CNCC2=NN(C=C2)C.Cl
InChIInChI=1S/C11H17N5.ClH/c1-3-16-9-10(7-13-16)6-12-8-11-4-5-15(2)14-11;/h4-5,7,9,12H,3,6,8H2,1-2H3;1H
InChIKeyZFABMXNWCGMVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine – Compound Identity and Class Positioning for Procurement Decisions


1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS 1856057-74-3) is a bis-pyrazole methanamine derivative supplied predominantly as the hydrochloride salt (C11H18ClN5, MW 255.75 g/mol) . The compound belongs to the (1H-pyrazol-4-yl)methanamine class, a scaffold that has been evaluated for PI3Kγ enzyme inhibition, where structural modifications have demonstrated the capacity to shift inhibitory potential from 36% to 73% . The compound features a regiospecific arrangement: an N-ethyl substituent at the 4-position of one pyrazole ring and an N-methyl substituent at the 3-position of the second pyrazole ring connected via a methylene-diamine bridge, distinguishing it from several positional isomers that share the identical molecular formula and molecular weight .

Why Generic Substitution Fails for 1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine: Regioisomeric and Substituent Sensitivity in Bis-Pyrazole Scaffolds


Multiple regioisomers and near-analogs of this compound share the identical molecular formula (C11H18ClN5) and molecular weight (255.75), yet differ in the position of the ethyl and methyl substituents on the two pyrazole rings . In the broader (1H-pyrazol-4-yl)methanamine class, minor structural modifications—such as shifting a substituent from the 4- to the 3-position of the pyrazole—have been shown to alter PI3Kγ inhibitory activity by more than 2-fold (36% to 73% inhibition) . Generic procurement based solely on molecular formula or pyrazole-class membership therefore carries a high risk of obtaining a compound with meaningfully different target engagement, solubility, or metabolic stability profiles. The quantitative evidence below, where available, details the specific dimensions on which this compound can be differentiated from its closest in-class candidates.

Quantitative Differentiation Evidence for 1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine: Comparator-Based Data for Scientific Selection


Regioisomeric Identity: Distinguishing the 4-Ethyl/3-Methyl Substitution Pattern from Positional Isomers Sharing Identical Molecular Formula and Mass

At least four distinct compounds share the molecular formula C11H18ClN5 and molecular weight 255.75 g/mol, differing only in the attachment position of ethyl and methyl groups on the pyrazole rings. The target compound places ethyl at pyrazole position 4 (ring A) and methyl at pyrazole position 3 (ring B). The closest positional isomer, 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine (CAS 1855946-70-1), inverts this arrangement, placing ethyl at position 3 and methyl at position 4 . A second isomer, 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS 1856076-10-2), shifts the ethyl to position 5 . In the PI3Kγ assay context for related (1H-pyrazol-4-yl)methanamines, positional modification of substituents altered enzyme inhibition from 36% to 73%, corresponding to an approximate 2-fold change in target engagement . While direct head-to-head data for these specific isomers is absent from the published literature, the class-level SAR strongly indicates that these regioisomers are not functionally interchangeable.

Regioisomer discrimination Chemical identity verification Structure-activity relationship

N-Ethyl vs. N-Methyl Substitution: Lipophilicity and Predicted Physicochemical Differentiation from the 1,5-Dimethyl Analog

The target compound carries an N-ethyl substituent on the first pyrazole ring, whereas the structurally closest dimethyl analog, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine hydrochloride, bears a methyl group at the same position (and an additional methyl at the 5-position) . The replacement of ethyl (CH2CH3) with methyl (CH3) reduces the calculated logP by approximately 0.5 units based on the Hansch-Leo fragmental constant for an sp3 carbon difference (+0.5 per CH2) . The ethyl-bearing target compound is therefore predicted to have modestly higher lipophilicity, which may influence membrane permeability, passive absorption, and CYP450 binding, although no direct experimental logP or permeability comparison for these two compounds has been published. The dimethyl analog is listed as a mGluR2 antagonist in the DrugMap database (PMID25435285-Compound-71), providing a known biological reference point for the scaffold .

Lipophilicity Physicochemical properties Drug-likeness

PI3Kγ Enzyme Inhibition Class Benchmark: Structural Modifications in (1H-Pyrazol-4-yl)methanamines Produce a Measurable Activity Gradient

A published series of (1H-pyrazol-4-yl)methanamines was synthesized and evaluated for PI3Kγ enzyme inhibitory potential. The initial lead compounds exhibited 36% inhibition, and minor structural modifications—including variations in the substituent at the pyrazole nitrogen and the amine side chain—improved inhibition to 73%, representing a 2.03-fold enhancement . The target compound, bearing an N-ethyl group on the pyrazol-4-yl ring and an N-methylpyrazol-3-yl methylamine moiety, occupies a specific point within this chemical space. While the compound itself was not directly tested in this study, the data establish that the (1H-pyrazol-4-yl)methanamine scaffold is highly sensitive to N-substituent variation, and the ethyl/methyl combination in the target compound is distinct from the simpler N-methyl or N-unsubstituted analogs that defined the lower end of the 36%–73% activity range.

PI3Kγ inhibition Kinase assay Structure-activity relationship

Recommended Application Scenarios for 1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine Based on Available Evidence


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Targeting PI3Kγ or Related Lipid Kinases

The (1H-pyrazol-4-yl)methanamine scaffold has demonstrated tractable SAR in PI3Kγ enzyme inhibition, with N-substituent modifications yielding a 2-fold activity range (36%–73% inhibition) . This compound, with its unique ethyl-methyl regiospecific substitution pattern, provides a distinct vector for fragment growing or scaffold-hopping strategies. Its moderate molecular weight (255.75 g/mol) and predicted logP place it within lead-like chemical space suitable for further optimization . Researchers investigating PI3K pathway inhibitors should prioritize this compound when the screening cascade requires a bis-pyrazole core with an N-ethyl substituent on the 4-position, a feature absent from commercial N-methyl-only analogs.

Neuroscience Target Screening: MgluR2 and GPCR Allosteric Modulator Programs

A structurally related analog from the same bis-pyrazole methanamine family (the 1,5-dimethyl variant) has been identified as an mGluR2 antagonist (PMID25435285-Compound-71) . The target compound's ethyl substitution may confer differential allosteric modulator properties at metabotropic glutamate receptors compared to the methyl analog, based on the class-level sensitivity of pyrazole N-substituents to receptor binding observed in PI3Kγ assays . This compound is suitable for inclusion in mGluR-focused screening libraries where SAR exploration of the pyrazole N-alkyl position is a design objective.

Chemical Biology Tool Compound Development Requiring Defined Regioisomeric Identity

At least four compounds share the identical molecular formula (C11H18ClN5) and mass (255.75) but differ in regioisomeric arrangement . The target compound is uniquely defined by its InChI Key (ZFABMXNWCGMVIR-UHFFFAOYSA-N) and places the ethyl group at pyrazole position 4 . In chemical probe development, where target engagement and selectivity data must be unambiguously assigned to a specific regioisomer, this compound offers a procurement advantage over mixtures or incorrectly assigned isomers. Quality control via 1H NMR or HPLC-MS should include verification against the known positional isomer CAS 1855946-70-1 to ensure identity.

Medicinal Chemistry Building Block for Bis-Heterocycle Library Synthesis

The secondary amine bridge between two pyrazole rings provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation). The ethyl and methyl N-substituents are chemically distinct from the common dimethyl or diethyl analogs available commercially . This compound is particularly valuable for diversity-oriented synthesis (DOS) libraries aiming to probe the effect of asymmetric N-alkyl substitution on pyrazole-containing pharmacophores, where the ethyl group provides a balance between steric bulk and metabolic stability compared to larger N-propyl or bulkier isosteres.

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